molecular formula C17H18BrN3O2 B2836701 N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 933005-58-4

N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2836701
CAS No.: 933005-58-4
M. Wt: 376.254
InChI Key: GFJKSLFOBCDATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic acetamide derivative featuring a hexahydrocinnolin core, a bicyclic structure with a partially saturated cinnoline system. Its synthesis likely follows routes similar to other N-(4-bromophenyl)acetamide derivatives, involving condensation of a carboxylic acid intermediate with 4-bromoaniline .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-2-7-15-12(8-11)9-17(23)21(20-15)10-16(22)19-14-5-3-13(18)4-6-14/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJKSLFOBCDATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone Derivatives

  • Example: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Core Structure: Pyridazinone ring (1,2-diazine) vs. hexahydrocinnolin. Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in human neutrophils.

Thiazolyl Acetamides

  • Examples: N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (Compound 9e, ) N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (Compound 9g, ) Core Structure: 2-Oxothiazole vs. hexahydrocinnolin. Synthesis: Yields range from 15% (9e) to 21% (9h), with melting points varying by substituent (e.g., 230–232°C for 9g). Activity: These compounds target FPRs but differ in substituent effects; electron-withdrawing groups (e.g., nitro in 9h) may reduce stability compared to the target compound’s saturated core .

Triazinoindole Derivatives

  • Example: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ) Core Structure: Triazino[5,6-b]indole vs. hexahydrocinnolin. Synthesis: 95% purity achieved via thioacetic acid and 4-bromoaniline coupling.

Thienopyrimidine Derivatives

  • Example: N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide () Core Structure: Thieno[3,2-d]pyrimidine vs. hexahydrocinnolin. Molecular Weight: 486.4 g/mol (vs. ~380–420 g/mol for pyridazinone/thiazole analogs). Activity: Sulfanyl groups may confer redox activity, differing from the target compound’s acetamide linker .

Benzothiazine and Quinazoline Derivatives

  • Example: N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (Compound 12i, ) Core Structure: Benzothiazine vs. hexahydrocinnolin. Activity: Inhibits α-glucosidase and α-amylase (anti-diabetic) rather than FPRs, highlighting the role of core structure in target specificity .

Triazole Acetamides

  • Example: N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 12b, ) Core Structure: Triazole-quinoxaline vs. hexahydrocinnolin. Synthesis: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) offers modularity but lower yields (27% for compound 10 in ) compared to traditional methods .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Class Core Structure Biological Activity Key Substituents Reference
Hexahydrocinnolin Acetamide Partially saturated bicyclic FPR modulation (hypothesized) 4-Bromophenyl, methyl, keto -
Pyridazinone Derivatives 1,2-Diazine FPR1/FPR2 agonism 3-Methoxybenzyl, methyl
Thiazolyl Acetamides 2-Oxothiazole FPR interaction 4-Methoxyphenyl, 4-chlorophenyl
Thienopyrimidine Derivatives Thieno[3,2-d]pyrimidine Undisclosed Phenyl, methyl, sulfanyl

Key Findings and Implications

  • Structural Flexibility : The N-(4-bromophenyl)acetamide moiety is versatile, enabling diverse biological activities depending on the core heterocycle.
  • Activity vs. Core: Pyridazinones and thiazoles target FPRs, while benzothiazines inhibit metabolic enzymes, underscoring the importance of core structure in target selection.
  • Synthetic Feasibility: Thiazole and triazinoindole derivatives achieve >95% purity, but yields vary widely (15–27%), suggesting room for optimization in hexahydrocinnolin synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.